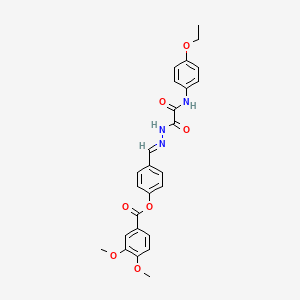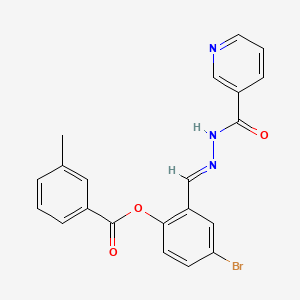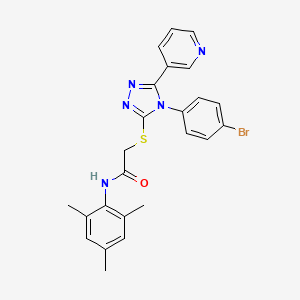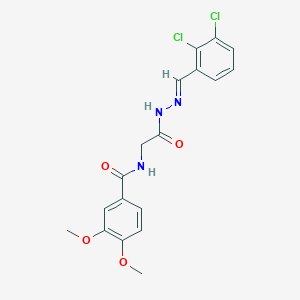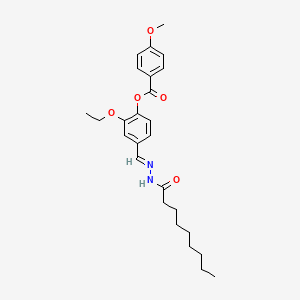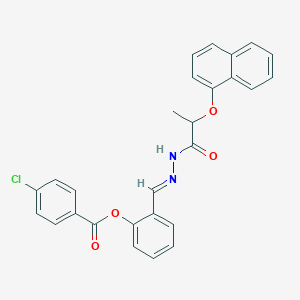![molecular formula C21H34O2Si B15083369 Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is a synthetic steroidal compound with the molecular formula C22H36O2Si. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- typically involves the reaction of estrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other steroidal compounds.
Biology: Studied for its effects on cellular processes and as a model compound for understanding steroid metabolism.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Mécanisme D'action
The mechanism of action of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets involved vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Estrone
- Estradiol
- Estriol
Comparison
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is unique due to the presence of the trimethylsilyl ether group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds like estrone, estradiol, and estriol, this compound exhibits different solubility, stability, and reactivity profiles, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C21H34O2Si |
|---|---|
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-13-methyl-17-trimethylsilyloxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2Si/c1-21-12-11-17-16-8-6-15(22)13-14(16)5-7-18(17)19(21)9-10-20(21)23-24(2,3)4/h13,16-20H,5-12H2,1-4H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
XCQJLMSBWHXNBX-XUDSTZEESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 |
SMILES canonique |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide](/img/structure/B15083286.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
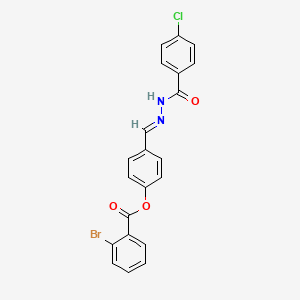
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)
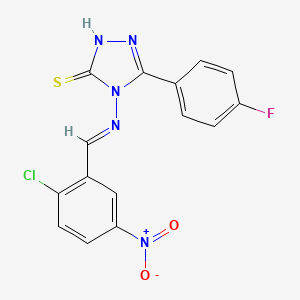

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)
